Cas no 1421496-55-0 (2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone)
![2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone structure](https://ja.kuujia.com/scimg/cas/1421496-55-0x500.png)
2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone 化学的及び物理的性質
名前と識別子
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- 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone
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- インチ: 1S/C20H23ClN2O3/c1-20(2,26-17-7-5-15(21)6-8-17)19(24)23-12-9-16(10-13-23)25-18-4-3-11-22-14-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3
- InChIKey: RURDGTNPXWGCFA-UHFFFAOYSA-N
- SMILES: C(N1CCC(OC2=CC=CN=C2)CC1)(=O)C(OC1=CC=C(Cl)C=C1)(C)C
じっけんとくせい
- 密度みつど: 1.229±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 547.8±50.0 °C(Predicted)
- 酸度系数(pKa): 4.63±0.10(Predicted)
2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6381-7318-1mg |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyridin-3-yloxy)piperidin-1-yl]propan-1-one |
1421496-55-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6381-7318-2mg |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyridin-3-yloxy)piperidin-1-yl]propan-1-one |
1421496-55-0 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6381-7318-3mg |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyridin-3-yloxy)piperidin-1-yl]propan-1-one |
1421496-55-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6381-7318-2μmol |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyridin-3-yloxy)piperidin-1-yl]propan-1-one |
1421496-55-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 |
2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanoneに関する追加情報
Research Brief on 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone (CAS: 1421496-55-0)
The compound 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone (CAS: 1421496-55-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, biological activity, and potential clinical relevance.
Recent studies have highlighted the unique structural features of this compound, which combines a chlorophenoxy group with a pyridinyloxy-piperidinyl moiety. This configuration is believed to contribute to its selective binding affinity towards specific biological targets, particularly in the context of neurological and inflammatory disorders. Computational modeling and in vitro assays have demonstrated its promising interaction with key enzymes and receptors involved in these pathways.
One of the most notable advancements in the study of this compound is its application in the development of novel kinase inhibitors. Preliminary data from high-throughput screening assays suggest that 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone exhibits inhibitory effects on certain protein kinases that are implicated in cancer progression. These findings have spurred further investigations into its mechanism of action and potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory properties, recent research has explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution characteristics, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects, which are critical for advancing it to clinical trials.
The synthesis and scalability of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone have also been a focus of recent work. Innovative synthetic routes have been proposed to enhance yield and purity, addressing previous limitations in large-scale production. These advancements are essential for facilitating further preclinical and clinical evaluations.
Looking ahead, the compound's versatility and promising biological activity position it as a candidate for multidisciplinary research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking its full therapeutic potential. Future studies should prioritize elucidating its structure-activity relationships and exploring its efficacy in more complex disease models.
In conclusion, 2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone represents a compelling area of research in chemical biology and drug discovery. Its unique chemical structure and diverse biological effects underscore its potential as a therapeutic agent, warranting continued investigation and development.
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